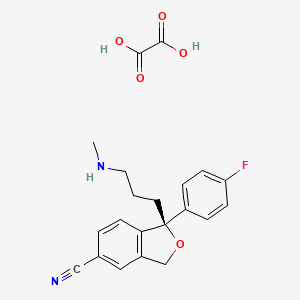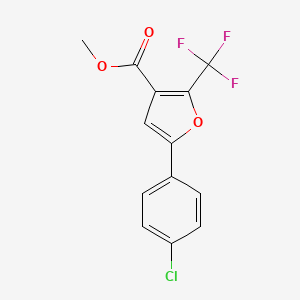
Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate
Vue d'ensemble
Description
“Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate” is a complex organic compound. It contains a furoate group, which is a type of ester formed from furan. It also has a trifluoromethyl group attached to the furan ring, and a 4-chlorophenyl group attached to the 5-position of the furan ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the attachment of the 4-chlorophenyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered furan ring, with the various groups attached. The trifluoromethyl group would likely add electron-withdrawing character, while the 4-chlorophenyl group would contribute to the overall aromaticity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The ester group could undergo hydrolysis, for example, while the aromatic ring might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar ester group and the aromatic ring might make it relatively non-volatile and somewhat soluble in polar solvents.Applications De Recherche Scientifique
Chemical Synthesis and Modifications
Research on Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate and its derivatives has focused on chemical synthesis and modifications for various applications. The compound's structural elements, such as the furoate group and trifluoromethyl moiety, play significant roles in its reactivity and potential utility in organic synthesis.
Chemical Transformations and Synthesis : Studies have explored the synthesis of esters and other derivatives from similar furoate compounds, highlighting their importance in organic chemistry for the creation of complex molecules. For example, the Curtius rearrangement has been employed to transform diethoxyphosphorylmethylfuroates into isocyanates and urethanes, demonstrating the versatility of furoate compounds in synthetic organic chemistry (Pevzner, 2011).
Photochromic and Electrochemical Properties : The substituent effect, particularly the position of chlorine atoms, on isomeric photochromic diarylethenes has been investigated, revealing how these modifications influence the compound's optoelectronic properties. Such research underscores the potential of furoate derivatives in materials science, especially for applications requiring photoresponsive behavior (Fan et al., 2008).
Palladium-Catalyzed Reactions : The utility of methyl 2-furoate, a related compound, in palladium-catalyzed direct arylation has been demonstrated. This approach offers a convenient method for synthesizing mono- or poly-arylated furans, highlighting the significance of furoate derivatives in facilitating complex aromatic coupling reactions (Fu & Doucet, 2011).
Crystallography and Structural Analysis
- Crystal Structure Determination : The crystal structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors have been analyzed to understand their molecular geometry and interactions. Such studies are crucial for designing more effective inhibitors based on the structural framework of furoate derivatives (Li et al., 2005).
Safety And Hazards
Without specific information, it’s hard to say what the safety hazards of this compound might be. As with any chemical, safe handling procedures should be followed to minimize risk.
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future studies might focus on its pharmacological effects and potential side effects. If it’s a synthetic reagent, future research might explore new reactions that it can participate in.
Propriétés
IUPAC Name |
methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3/c1-19-12(18)9-6-10(20-11(9)13(15,16)17)7-2-4-8(14)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXGAWRFBOHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



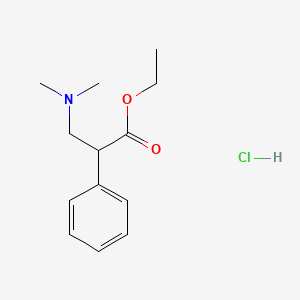
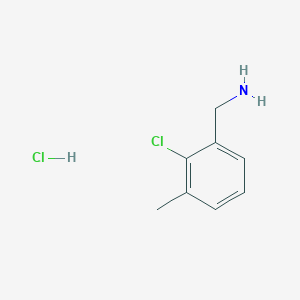
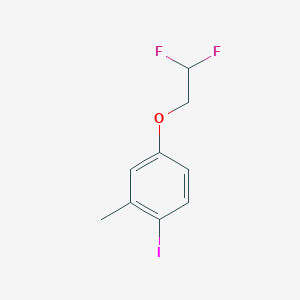
![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)
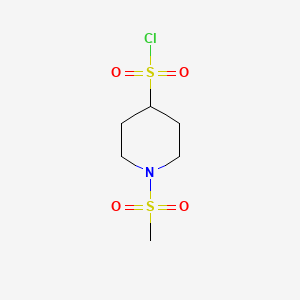
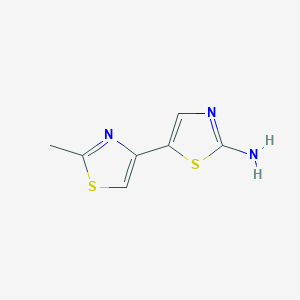
![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)
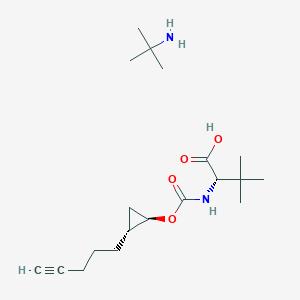
![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)
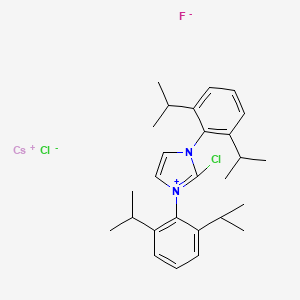
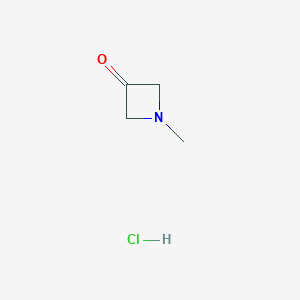
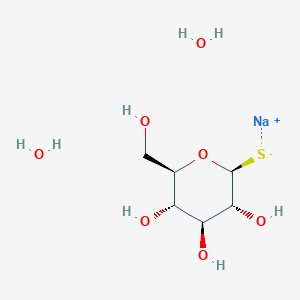
![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)
